molecular formula C18H15NO2 B11843918 Ethyl 2-phenylquinoline-4-carboxylate CAS No. 4420-46-6

Ethyl 2-phenylquinoline-4-carboxylate

Cat. No.: B11843918
CAS No.: 4420-46-6
M. Wt: 277.3 g/mol
InChI Key: BUQNPWJQTNKRJA-UHFFFAOYSA-N
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Description

Ethyl 2-phenylquinoline-4-carboxylate is an organic compound with the molecular formula C18H15NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its luminescent properties and has been used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Ethyl 2-phenylquinoline-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylquinoline-4-carboxylic acid with ethanol in the presence of concentrated sulfuric acid. The reaction mixture is refluxed for 10-12 hours, followed by cooling, dilution with water, and neutralization with sodium bicarbonate. The precipitate formed is then filtered, washed with water, and crystallized from ethanol .

Industrial production methods for this compound typically involve similar reaction conditions but on a larger scale. The use of microwave irradiation has also been reported to enhance the yield and reduce reaction time .

Chemical Reactions Analysis

Ethyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring, to form various substituted quinoline derivatives.

Common reagents used in these reactions include sulfuric acid, sodium bicarbonate, and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 2-phenylquinoline-4-carboxylate involves its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death. The compound’s luminescent properties are due to the presence of the quinoline ring, which can absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Ethyl 2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

    2-phenylquinoline-4-carboxylic acid: This compound is similar in structure but lacks the ethyl ester group.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

    2-phenylquinoline-4-carboxamide: This compound has an amide group instead of an ester group.

Properties

CAS No.

4420-46-6

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

ethyl 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C18H15NO2/c1-2-21-18(20)15-12-17(13-8-4-3-5-9-13)19-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3

InChI Key

BUQNPWJQTNKRJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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